Tantal(V)-oxid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

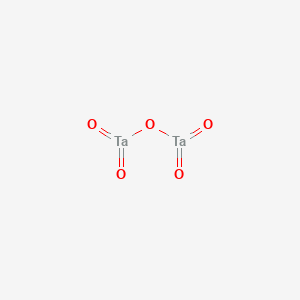

Tantalum(V) oxide is an inorganic compound with the formula Ta2O5 . It is a white solid that is insoluble in all solvents but is attacked by strong bases and hydrofluoric acid . Ta2O5 is an inert material with a high refractive index and low absorption, which makes it useful for coatings .

Synthesis Analysis

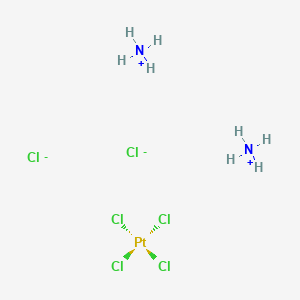

Tantalum(V) alkoxides typically exist as dimers with octahedral six-coordinate tantalum metal centres . Salt metathesis from tantalum(V) chloride is generally the most successful method for preparing tantalum(V) ethoxide .Physical and Chemical Properties Analysis

Tantalum and niobium are closely associated because of the lanthanide contraction . Like niobium, tantalum has principal oxidation states +2 and +5 . Below 100°C, the metal is extremely resistant to corrosion by most organic and inorganic acids, with the exception of hydrofluoric acid .Scientific Research Applications

Environmental Barrier Coating for Turbine Components : Ta2O5 is considered for use as part of an environmental barrier coating system for Si3N4-based turbine components. This application addresses the issue of phase transformation at elevated temperatures, which can lead to microcracking. Alumina additions have been studied for their effect on the transformation temperature and microstructure modifications of Ta2O5 (Wu, Chan, & Harmer, 2005).

Memory Device Applications : Ta2O5 is important in dynamic random access memory capacitors and metal oxide semiconductor field-effect transistor gate oxide applications. Its electrical and material properties, particularly its dielectric characteristics and leakage current mechanism, are areas of focus (Lai & Lee, 1999).

Catalysis for Alkane Activation : Tantalum-based oxide catalysts are significant for the activation of alkanes. Hydrated tantalum oxide can be activated to a solid superacid and is used for isomerizing n-butane to isobutane at room temperature (Ushikubo, 2003).

Electrochemical Synthesis of Thin Films : Ta2O5 thin films can be prepared electrochemically using tantalum and niobium in acetone solvent with halogen additives. This method addresses the challenges of preparing such films using conventional aqueous solutions (Kamada, Mukai, & Matsumoto, 2004).

Orthopedic Surgery Applications : Porous tantalum, which resembles cancellous bone, is used in various orthopedic applications like hip and knee arthroplasty, spine surgery, and as a bone graft substitute. It is known for its biocompatibility and bone-like apatite coating formation in vivo (Levine et al., 2006).

Solar Water Splitting : Tantalum-based semiconductors, including tantalum oxide and tantalates, are significant in solar water splitting for the conversion of solar energy into chemical energy. These materials are being studied for their efficiency and stability as photocatalysts (Zhang, Zhang, & Gong, 2014).

Passive Films in Acidic and Neutral Solutions : The stability and properties of anodic oxide films formed on Ta in various acidic and neutral solutions have been investigated, revealing the material's stability in aggressive media (Badawy & Ismail, 1993).

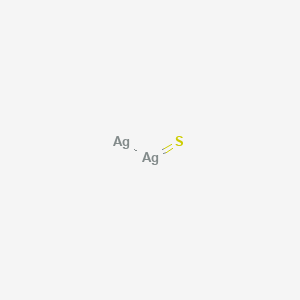

Oxidation of Sulfides : Ta(V) is an effective catalyst for the oxidation of sulfides, demonstrating its utility in chemical reactions (Kirihara et al., 2009).

Mechanism of Action

Target of Action

Tantalum pentoxide primarily targets the electronic and optical properties of materials in which it is incorporated . It is extensively used in the production of capacitors due to its high dielectric constant , making it a key player in the electronics industry.

Mode of Action

Tantalum pentoxide interacts with its targets by modifying their electronic and optical properties. It is considered a high-k dielectric material , meaning it can store a large amount of electrical charge. This property is crucial for its use in capacitors .

Biochemical Pathways

It plays a significant role in the fabrication of electronic devices, including those used in biomedical applications .

Pharmacokinetics

Its properties such as insolubility in water and most organic solvents, and reactivity with strong bases and hydrofluoric acid, influence its behavior in various environments .

Result of Action

The primary result of Tantalum pentoxide’s action is the enhancement of electronic and optical properties of the materials it is incorporated into. For instance, it contributes to the high endurance, long retention, and fast switching speed in resistance-switching memory .

Action Environment

The action of Tantalum pentoxide can be influenced by environmental factors. For example, its exposure to high temperatures can convert it into its crystalline form, which can affect its properties . Furthermore, its effectiveness in electronic applications can be influenced by the presence of other oxides and different growth conditions or annealing processes .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

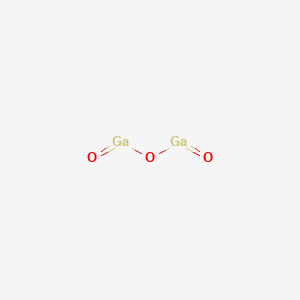

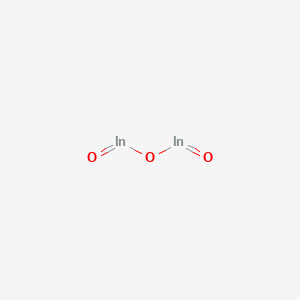

dioxotantaliooxy(dioxo)tantalum |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2Ta |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCFLUZVCVVTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ta](=O)O[Ta](=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5Ta2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.